molecular formula C16H22N4O4 B5039941 Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- CAS No. 137725-92-9

Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]-

Cat. No.: B5039941
CAS No.: 137725-92-9
M. Wt: 334.37 g/mol
InChI Key: VCOFBRHLJCDKCS-UHFFFAOYSA-N
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Description

The compound Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- features a morpholine ring conjugated to a 3-nitrobenzoyl group, which is further substituted with a 4-methylpiperazine moiety.

Properties

IUPAC Name

[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-17-4-6-18(7-5-17)14-3-2-13(12-15(14)20(22)23)16(21)19-8-10-24-11-9-19/h2-3,12H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOFBRHLJCDKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387277
Record name Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137725-92-9
Record name Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- typically involves multi-step organic reactions. One common method includes the reaction of substituted 1,4-benzothiazines with morpholine and N-(2-hydroxyethyl)piperazine . The reaction conditions often involve the use of solvents such as isopropanol and methanol, and the process is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The piperazine and morpholine groups are introduced via nucleophilic substitution. For example:

Reaction Conditions

SubstrateReagentSolventTemperatureYieldSource
4-Fluorobenzaldehyde1-MethylpiperazineDMFReflux71%
4-Nitrobenzoyl chlorideMorpholineTHF0–25°C80%

Key findings:

  • Piperazine substitution occurs under basic conditions (e.g., K₂CO₃ in DMF) via SNAr mechanisms .

  • Morpholine incorporation typically requires activated aryl halides (e.g., nitro-substituted benzoyl chlorides) .

Amide Coupling

The benzamide core is formed via coupling reactions:

Reaction Protocol

  • Activation : 4-Nitrobenzoic acid reacts with thionyl chloride (SOCl₂) to form 4-nitrobenzoyl chloride .

  • Coupling : The acyl chloride reacts with amines (e.g., morpholine) in THF at 0°C :

    R-COCl+H2N-R’R-CONH-R’+HCl\text{R-COCl} + \text{H}_2\text{N-R'} \rightarrow \text{R-CONH-R'} + \text{HCl}

    Yield: 80% (for 4-nitrobenzamide) .

Nitration

The nitro group is introduced via electrophilic aromatic nitration:

Conditions

  • Nitrating agent: HNO₃/H₂SO₄ (mixed acid)

  • Substrate: Activated aromatic rings (e.g., meta-directing morpholine derivatives) .

  • Temperature: 0–5°C (controlled exotherm) .

Reduction of Nitro Groups

The nitro group can be reduced to an amine under catalytic hydrogenation or chemical reduction:

Example Reaction

Ar-NO2H2/Pd-CAr-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Ar-NH}_2

  • Catalyst: Pd/C in ethanol.

  • Selectivity: Morpholine and piperazine rings remain intact under mild H₂ pressure .

Click Chemistry for Triazole Formation

Alkyne-azide cycloaddition is employed to modify piperazine-linked derivatives :

Reaction Setup

ComponentReagentProductYieldSource
Propargyl-piperazineTMS-azide1,4-Disubstituted triazole47–82%

Key parameters:

  • Cu(I) catalysis (e.g., CuSO₄/ascorbate)

  • Solvent: MeOH or DCE .

Condensation Reactions

Thiosemicarbazones and hydrazones are formed via condensation with aldehydes:

Representative Data

AldehydeHydrazineProductYieldSource
4-(4-Methylpiperazinyl)ThiosemicarbazideThiosemicarbazone69%

Conditions: Ethanol reflux (3–24 h) .

Oxidation and Redox Activity

Iron complexes of thiosemicarbazones derived from similar structures exhibit redox activity :

  • ROS Generation : Fe(III) complexes oxidize ascorbate, producing cytotoxic reactive oxygen species (ROS) .

  • Anti-Cancer Activity : Correlated with redox cycling (IC₅₀: 2–5 μM against MCF-7 cells) .

Molecular Interactions

Docking studies reveal key binding motifs:

  • Hydrogen Bonding : The nitro group interacts with Asp58 (3.2 Å) in estrogen receptor alpha .

  • π-Stacking : The benzamide core engages His231 via polar contacts .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of morpholine derivatives. For instance, compounds similar to Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl] have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer) cells.

Case Study: Antiproliferative Activity

A notable study demonstrated that specific derivatives exhibited potent antiproliferative activity against MCF-7 cells with IC50 values of 2.00 μM and 5.00 μM, respectively. These compounds were compared favorably against established chemotherapeutics such as Doxorubicin and Cisplatin .

Antimicrobial Properties

Beyond anticancer applications, morpholine derivatives have shown promise as antimicrobial agents. The incorporation of nitro groups is known to enhance the antibacterial activity of various compounds. Research indicates that certain morpholine-based structures can effectively inhibit bacterial growth, making them candidates for developing new antibiotics .

Neuropharmacological Effects

Morpholine derivatives have also been explored for their neuropharmacological effects. Piperazine-containing compounds are recognized for their anxiolytic and antidepressant properties. Studies suggest that modifications in the morpholine structure can lead to enhanced central nervous system activity, potentially providing new avenues for treating anxiety disorders and depression .

Synthesis and Characterization

The synthesis of Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl] involves multi-step organic reactions including:

  • Formation of the Morpholine Ring : Typically achieved through cyclization reactions involving diethylene glycol or similar reagents.
  • Piperazine Attachment : The piperazine moiety is introduced via nucleophilic substitution reactions.
  • Nitrobenzoyl Group Integration : This step often utilizes acylation techniques to attach the nitrobenzoyl group effectively.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Pharmacokinetic Studies

Pharmacokinetic profiling is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of morpholine derivatives. In silico studies have indicated favorable pharmacokinetic properties for several derivatives, suggesting their viability as drug candidates .

Data Summary Table

Application AreaActivity TypeKey Findings
OncologyAntiproliferativeIC50 values: 2.00 μM (MCF-7)
AntimicrobialBacterial InhibitionEffective against various pathogens
NeuropharmacologyAnxiolytic/AntidepressantPotential CNS activity
Synthesis TechniquesMulti-step ReactionsConfirmed via NMR & Mass Spectrometry

Comparison with Similar Compounds

Structural Analog: 4-(6-Nitro-3-pyridyl)morpholine

Key Features :

  • Core Structure : Morpholine linked to a nitro-substituted pyridine ring.
  • Synthesis : Prepared via methods analogous to nitro-substituted pyridines, highlighting the role of nitro groups in directing reactivity .

Comparison :

  • Substituent Position : The nitro group is on a pyridine ring instead of a benzoyl group, altering electronic effects. Pyridine’s inherent basicity may enhance solubility compared to the benzoyl-linked target compound.

Structural Analog: 4-(Benzenesulfonyl)-morpholine

Key Features :

  • Core Structure : Morpholine attached to a benzenesulfonyl group.
  • High-Pressure Behavior : Exhibits pressure-dependent Raman/IR spectral shifts, with C-H···O hydrogen bonding influencing phase transitions .

Comparison :

  • Functional Group : The sulfonyl group is strongly electron-withdrawing, whereas the target compound’s nitrobenzoyl group has moderate electron-withdrawing effects.
  • Stability : Sulfonyl groups confer higher thermal stability, whereas nitro groups may increase sensitivity to reduction or nucleophilic attack.

Structural Analog: 4-Morpholinopiperidine

Key Features :

  • Core Structure : Morpholine fused to a piperidine ring.
  • Applications: Used to synthesize nitrile derivatives (e.g., 2-(4-morpholinopiperidin-1-yl)-5-nitrobenzonitrile), indicating utility in constructing complex heterocycles .

Comparison :

  • Heterocycle vs. Aromatic Linker : Piperidine lacks the aromatic benzoyl linker, reducing conjugation effects. The target compound’s nitrobenzoyl group may enhance π-π stacking in biological targets.
  • Reactivity : Piperidine’s secondary amine is less sterically hindered than the target compound’s tertiary piperazinyl group, affecting binding interactions.

Structural Analog: Morpholine-Containing Triazole Derivatives

Key Features :

  • Core Structure : Morpholine linked to 1,2,4-triazole via a methyl group.
  • Bioactivity : Demonstrates antioxidant properties (e.g., radical scavenging) due to triazole’s redox activity .

Comparison :

  • Functional Groups : The triazole ring introduces redox-active sites absent in the target compound. The nitro group in the target compound may instead participate in electron transfer or act as a hydrogen-bond acceptor.

Structural Analog: 4-(4-Methyl-3-phenylpyrazol-1-yl)morpholine

Key Features :

  • Core Structure : Morpholine connected to a methyl-phenylpyrazole.
  • Physicochemical Properties : Polar surface area (PSA) = 30.29 Ų, suggesting moderate solubility .

Comparison :

  • PSA : The target compound’s PSA is likely higher due to the nitro and piperazinyl groups, improving water solubility.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Morpholine-nitrobenzoyl-piperazine 3-Nitro, 4-methylpiperazinyl Not reported Potential pharmacological applications
4-(6-Nitro-3-pyridyl)morpholine Morpholine-pyridine 6-Nitro ~208.21 (estimated) Bioavailability in drug design
4-(Benzenesulfonyl)-morpholine Morpholine-benzenesulfonyl Benzenesulfonyl ~227.28 (estimated) Pressure-sensitive phase transitions
4-Morpholinopiperidine Morpholine-piperidine None 170.25 Precursor for nitrile synthesis
4-(4-Methylpyrazol-1-yl)morpholine Morpholine-pyrazole 4-Methyl, 3-phenyl ~231.30 (estimated) Moderate solubility (PSA = 30.29)

Research Findings and Implications

  • Electronic Effects : The nitro group in the target compound may enhance electrophilic substitution reactivity compared to sulfonyl or pyridyl analogs.
  • Biological Potential: Piperazinyl groups are common in kinase inhibitors and antipsychotics, suggesting the target compound could interact with similar targets .
  • Synthetic Challenges : Steric hindrance from the 4-methylpiperazinyl group may complicate functionalization of the benzoyl ring.

Biological Activity

Morpholine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound "Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]-" is a complex organic molecule that has shown potential in various therapeutic applications, particularly in the fields of neuropharmacology and oncology.

Chemical Structure and Synthesis

The compound features a morpholine ring, a piperazine moiety, and a nitrophenyl group, which contribute to its biological properties. The synthesis typically involves several steps, including the formation of intermediates and the introduction of functional groups under controlled conditions. Common synthetic routes include:

  • Formation of Piperazine Derivative : Initial preparation of the piperazine structure.
  • Introduction of Morpholine and Sulfonyl Groups : Sequential addition of these groups to enhance reactivity.
  • Attachment of the Nitrophenyl Group : This final step is crucial for imparting specific biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in neurological disorders and cancer pathology. Notably, it has been identified as a competitive inhibitor for monoamine oxidase (MAO), an important target in treating mood disorders and neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant enzyme inhibition properties. For example, it has been shown to selectively inhibit MAO-A, which is crucial for regulating neurotransmitter levels in the brain . Furthermore, research indicates that morpholine derivatives can modulate receptors involved in pain perception and mood regulation .

Cytotoxicity and Anticancer Activity

Recent studies have explored the cytotoxic effects of morpholine derivatives on various human tumor cell lines. The compound has displayed selective cytotoxicity against certain cancer types while sparing normal cells, suggesting its potential as a therapeutic agent in oncology .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
MAO InhibitionCompetitive inhibition of MAO-A
CytotoxicitySelective cytotoxicity against tumor cell lines
Receptor ModulationInteraction with sigma receptors
Antidiabetic PotentialInvestigated for potential antidiabetic activity

Case Studies

  • Neuropharmacological Applications : A study highlighted the role of morpholine derivatives in modulating neurotransmitter systems associated with depression and anxiety disorders. The compound's ability to inhibit MAO-A was linked to improved mood regulation in animal models .
  • Anticancer Research : Another investigation evaluated the compound's efficacy against breast cancer cell lines, revealing that it induced apoptosis through a caspase-dependent pathway. This finding supports further exploration into its use as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]-, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a nitrobenzoyl chloride intermediate may react with 4-methylpiperazine under basic conditions (e.g., triethylamine in dry THF). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 7.8–8.2 ppm, morpholine protons at δ 3.6–3.8 ppm) .

Q. How can vibrational spectroscopy (Raman/IR) characterize this compound’s structural stability under varying conditions?

  • Methodology : Assign key vibrational modes (e.g., C=O stretch at ~1680 cm1 ^{-1}, nitro group at ~1520 cm1 ^{-1}) via comparison with DFT-calculated spectra. Pressure-dependent Raman studies (0–3.5 GPa) may reveal phase transitions, as seen in morpholine derivatives, where splitting of C-H stretching modes (2980–3145 cm1 ^{-1}) indicates conformational changes .

Q. What analytical techniques are suitable for detecting impurities in this compound?

  • Methodology : Use HPLC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) to resolve impurities like unreacted nitrobenzoyl precursors or piperazine byproducts. Compare retention times and mass fragments (e.g., m/z 384.2 for the parent ion) against reference standards .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the nitrobenzoyl-morpholine core in cross-coupling reactions?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distribution. For example, the nitro group’s electron-withdrawing effect may activate the benzene ring for nucleophilic substitution at the 4-position. Experimental validation via Suzuki-Miyaura coupling (e.g., with boronic acids) under Pd(PPh3_3)4_4 catalysis can test computational predictions .

Q. What strategies resolve contradictions in spectral data for this compound under high-pressure conditions?

  • Methodology : When pressure-induced spectral overlaps occur (e.g., merging C-H stretching modes at ~1.7 GPa), combine Raman spectroscopy with X-ray diffraction (XRD) to correlate vibrational changes with lattice distortions. Ab-initio molecular dynamics simulations can further clarify hydrogen bonding (C-H···O) and van der Waals interactions driving phase transitions .

Q. How does the compound’s molecular conformation affect its biological activity in kinase inhibition assays?

  • Methodology : Conduct molecular docking studies (e.g., AutoDock Vina) to model interactions with kinase ATP-binding pockets. Synthesize analogs with modified piperazine/morpholine substituents and compare IC50_{50} values in enzymatic assays (e.g., EGFR kinase). SAR analysis may reveal that the 3-nitro group enhances binding via hydrophobic interactions .

Q. What computational approaches predict the compound’s solubility and stability in aqueous buffers?

  • Methodology : Use COSMO-RS or MD simulations to calculate partition coefficients (logP) and pKa values. Experimentally validate via shake-flask method (octanol/water) and pH-dependent UV-Vis spectroscopy. Stability studies (e.g., 24-h incubation in PBS at 37°C) can assess hydrolysis risks at the morpholine carbonyl group .

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